![molecular formula C13H9BrClN3O2 B5708679 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as BCI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCI has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the inhibition of various enzymes and pathways. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of c-Myc, a transcription factor that is overexpressed in many cancers. By inhibiting the activity of c-Myc, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide can induce apoptosis in cancer cells. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to inhibit the activity of GSK3β, an enzyme that is involved in the pathogenesis of Alzheimer's disease. By inhibiting the activity of GSK3β, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide can prevent the formation of β-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of c-Myc. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to prevent the formation of β-amyloid plaques in Alzheimer's disease by inhibiting the activity of GSK3β. Additionally, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have anti-inflammatory effects, as it can inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Orientations Futures
There are many future directions for the study of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide. One potential direction is the development of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide derivatives with improved potency and selectivity. Another potential direction is the study of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the study of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide in other diseases, such as Parkinson's disease or Huntington's disease, could provide insight into its potential therapeutic applications. Finally, the development of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide as a diagnostic tool for the early detection of cancer or Alzheimer's disease could have significant clinical implications.
Méthodes De Synthèse
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of various diseases. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the activity of the oncogenic protein c-Myc. N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZVULFNGVWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(5-bromo-2-chlorophenyl)carbonyl]oxy}pyridine-4-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

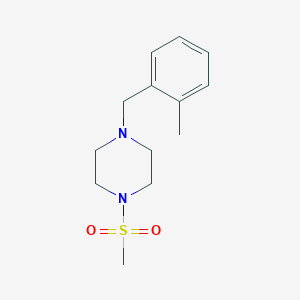
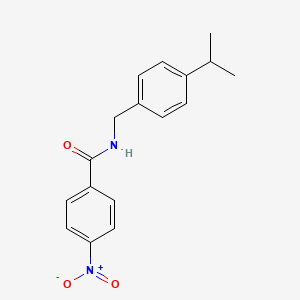
![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
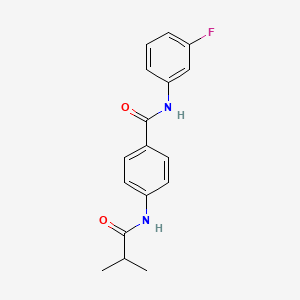
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
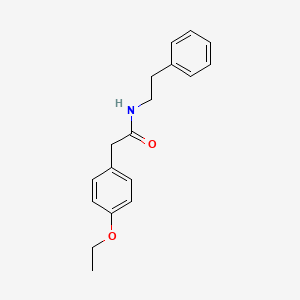

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
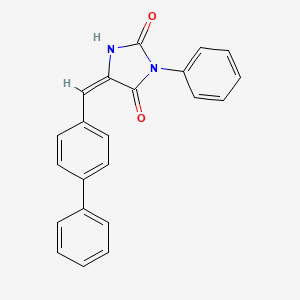
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)